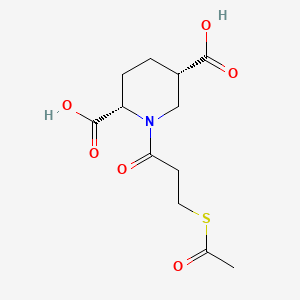
2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane typically involves the reaction of 1,4,7,10-tetraoxacyclododecane with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out under acidic conditions, often with the use of a Lewis acid catalyst like zinc chloride to facilitate the chloromethylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of chloromethylating agents, which can be hazardous.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and other substituted compounds.
Oxidation Reactions: Products include various oxides depending on the extent of oxidation.
Reduction Reactions: Products include methyl derivatives and other reduced forms.
Applications De Recherche Scientifique
2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in modifying biomolecules and studying biological pathways.
Medicine: Explored for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraoxacyclododecane: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-(Bromomethyl)-1,4,7,10-tetraoxacyclododecane: Similar structure but with a bromomethyl group, which can lead to different reactivity and applications.
2-(Hydroxymethyl)-1,4,7,10-tetraoxacyclododecane: Contains a hydroxymethyl group, making it more suitable for certain types of chemical modifications.
Uniqueness
2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane is unique due to its specific reactivity profile, particularly in substitution reactions. The presence of the chloromethyl group allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
91420-33-6 |
|---|---|
Formule moléculaire |
C9H17ClO4 |
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
2-(chloromethyl)-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C9H17ClO4/c10-7-9-8-13-4-3-11-1-2-12-5-6-14-9/h9H,1-8H2 |
Clé InChI |
WJPHYPGBZOHXCK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOC(COCCO1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)
![[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14361491.png)

![(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene](/img/structure/B14361498.png)

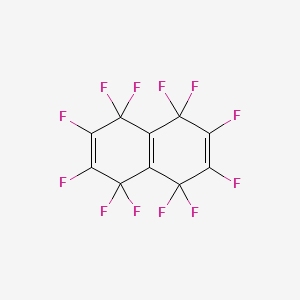

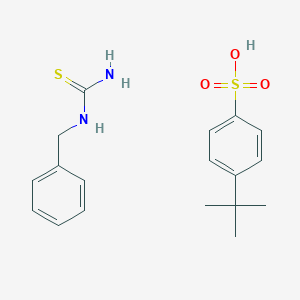
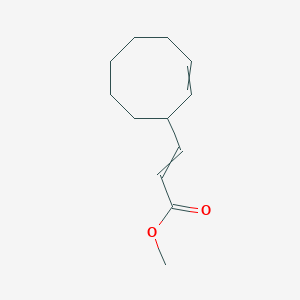
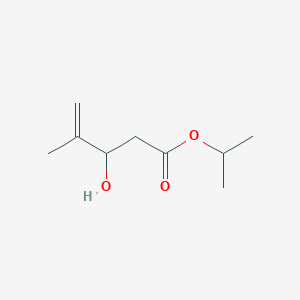
-lambda~5~-phosphane](/img/structure/B14361554.png)
![10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione)](/img/structure/B14361557.png)
![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)
